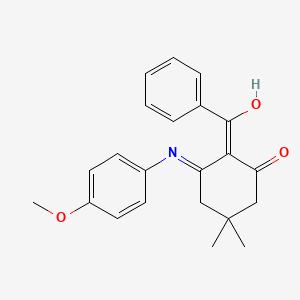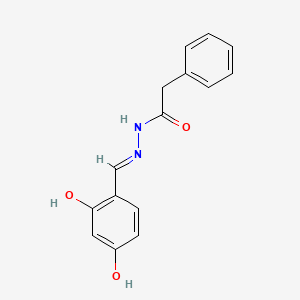
2-BENZOYL-3-(4-METHOXYANILINO)-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-BENZOYL-3-(4-METHOXYANILINO)-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE is an organic compound with a complex structure that includes benzoyl, methoxyaniline, and cyclohexenone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZOYL-3-(4-METHOXYANILINO)-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexenone core, followed by the introduction of the benzoyl and methoxyaniline groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
2-BENZOYL-3-(4-METHOXYANILINO)-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
2-BENZOYL-3-(4-METHOXYANILINO)-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 2-BENZOYL-3-(4-METHOXYANILINO)-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-BENZOYL-3-(4-METHOXYANILINO)-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE: shares structural similarities with other compounds that have benzoyl, aniline, and cyclohexenone groups.
This compound: can be compared to compounds like 2-benzoyl-3-anilino-5,5-dimethyl-2-cyclohexen-1-one and 2-benzoyl-3-(4-methoxyanilino)-2-cyclohexen-1-one.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, as it can serve as a versatile intermediate or end product with unique characteristics.
Eigenschaften
IUPAC Name |
(2Z)-2-[hydroxy(phenyl)methylidene]-3-(4-methoxyphenyl)imino-5,5-dimethylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-22(2)13-18(23-16-9-11-17(26-3)12-10-16)20(19(24)14-22)21(25)15-7-5-4-6-8-15/h4-12,25H,13-14H2,1-3H3/b21-20-,23-18? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDANFBQZUDGXQB-HUTRGNBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NC2=CC=C(C=C2)OC)C(=C(C3=CC=CC=C3)O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=NC2=CC=C(C=C2)OC)/C(=C(\C3=CC=CC=C3)/O)/C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE](/img/structure/B5987873.png)
![(1-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-piperidinyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B5987876.png)
![4-[(E)-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B5987886.png)
![7-(2,4-dichlorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5987890.png)
![N-ethyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5987902.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5987906.png)
![2-(1,3-thiazol-2-yl)-1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5987914.png)
![2-[2-(Cyclohexylmethylamino)ethylamino]ethanol;hydrochloride](/img/structure/B5987918.png)
![N-[5-(4-benzylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5987922.png)

![methyl 3-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indole-2-carboxylate](/img/structure/B5987943.png)
![[4-(4-chlorobenzyl)-1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-piperidinyl]methanol](/img/structure/B5987949.png)
![N-cycloheptyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5987958.png)
![N-[(1-benzyl-3-pyrrolidinyl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5987965.png)
